molecular formula C8H8F6O2 B3028864 2,2,3,4,4,4-Hexafluorobutyl methacrylate CAS No. 36405-47-7

2,2,3,4,4,4-Hexafluorobutyl methacrylate

Cat. No.: B3028864
CAS No.: 36405-47-7
M. Wt: 250.14 g/mol
InChI Key: DFVPUWGVOPDJTC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is primarily used as a modifier of the (meth)acrylate resin . Its primary target is the (meth)acrylate resin, where it acts as an epoxy thinner .

Mode of Action

HFBMA interacts with its target, the (meth)acrylate resin, by integrating into the resin structure and modifying its properties . This interaction results in changes to the resin’s physical and chemical properties, enhancing its performance and utility in various applications .

Biochemical Pathways

The primary biochemical pathway involved in the action of HFBMA is the atom transfer radical polymerization (ATRP) process . In this process, HFBMA is polymerized using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator . This results in the formation of well-defined organic/inorganic hybrid fluorinated star polymers .

Result of Action

The result of HFBMA’s action is the formation of well-defined organic/inorganic hybrid fluorinated star polymers . These polymers have unique properties that make them useful in various applications, including as modifiers for (meth)acrylate resins .

Action Environment

The action of HFBMA is influenced by various environmental factors. For instance, its solubility is affected by the presence of water, as it is difficult to mix in water . Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents . Its efficacy and stability can also be influenced by temperature, as indicated by its use in temperature-sensitive applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,4,4,4-Hexafluorobutyl methacrylate can be synthesized through a gas-phase fluorination reaction catalyzed by hydrogen fluoride. The process involves mixing the vapors of hexafluorobutyl acrylate and methanol, followed by the catalytic reaction with hydrogen fluoride to produce the desired methacrylate .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale gas-phase fluorination reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often stabilized with hydroquinone to prevent premature polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,4,4,4-Hexafluorobutyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,2,3,4,4,4-Hexafluorobutyl methacrylate stands out due to its specific fluorination pattern, which imparts unique properties such as higher chemical resistance and lower surface energy compared to its analogs. This makes it particularly suitable for applications requiring extreme durability and stability .

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPUWGVOPDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64376-86-9
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64376-86-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80880403
Record name 1H,1H,3H-Perfluorobutyl 2-methylacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64376-86-9, 36405-47-7
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,3H-Perfluorobutyl 2-methylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,4-Hexafluorobutyl methacrylate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To 12 parts of methacrylic acid chloride were added 60 parts of 2,2,3,4,4,4-hexafluorobutyl alcohol as a reactant and a solvent and 0.1 part of hydroquinone dimethyl ether as a polymerization inhibitor. The mixture was heated at a temperature of 90° to 100° C. for 3 hours. The reaction mixture was distilled to give 15 parts of 2,2,3,4,4,4-hexafluorobutyl methacrylate (hereinafter referred to as "HFBMA") having a boiling point of 60° to 63° C./20 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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